molecular formula C20H26N2O5S B160656 MMP-3 Inhibitor VIII CAS No. 208663-26-7

MMP-3 Inhibitor VIII

Cat. No. B160656
M. Wt: 406.5 g/mol
InChI Key: VKUYLANQOAKALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMP-3 Inhibitor VIII is a cell permeable sulfonamide-based hydroxamic acid . It is a selective inhibitor of MMP-3, a protein involved in the breakdown of the extracellular matrix . This compound has been shown to inhibit mouse macrophage metalloelastase MME/MMP-12 .


Molecular Structure Analysis

MMP-3 Inhibitor VIII has a molecular formula of C20H26N2O5S and a formula weight of 406.5 . The InChi Code is InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) .

Scientific Research Applications

Injectable and Bioresponsive Hydrogels for MMP Inhibition

  • Application : Development of a polysaccharide-based hydrogel that releases a tissue inhibitor of MMPs in response to MMP activity, particularly targeting regions of MMP over-expression following myocardial infarction. This application shows potential in reducing MMP activity and attenuating adverse tissue remodeling.
  • Reference : Purcell et al., 2014.

MMP Inhibitors in Cancer Treatment

  • Application : Examining the efficacy of MMP inhibitors (MMPIs) in cancer treatment, with a focus on their role in early cancer progression stages, such as local invasion and micrometastasis.
  • Reference : Zucker et al., 2000.

Novel Functions of MMPs in Cancer Progression

  • Application : Investigating MMPs' roles beyond invasion, including substrates other than components of the extracellular matrix, and their functions in the development of cancer.
  • Reference : Egeblad & Werb, 2002.

MMP Inhibitors in Dentistry

  • Application : Exploring the role of MMPs and their inhibitors in dental diseases, including the use of tetracyclines for periodontitis and the diagnostic value of MMP levels in oral fluids.
  • Reference : Boelen et al., 2019.

In Vivo Molecular Target Assessment of MMP Inhibition

  • Application : Utilizing novel, biocompatible near-infrared fluorogenic MMP substrates as activatable reporter probes to sense MMP activity in tumors in vivo, allowing for assessment of MMP inhibition effects.
  • Reference : Bremer et al., 2001.

In Silico Lead Series of MMP-3 Inhibitors

  • Application : Designing a series of small-molecule MMP-3 inhibitors using in silico methods, targeting tumor metastasis and degenerative diseases like arthritis.
  • Reference : Amin & Welsh, 2006.

MMPs in Tumor Invasion and Metastasis

  • Application : Understanding the role of MMPs in tumor invasion and metastasis, leading to the development of MMP inhibitors as potential anticancer treatments.
  • Reference : Curran & Murray, 2000.

MMPs Directing Cell Fate in Cancer

  • Application : Investigating how MMPs and their tissue inhibitors affect tumor initiation and growth, influencing cell adhesion, apoptosis evasion, and cell division regulation.
  • Reference : Hojilla et al., 2003.

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUYLANQOAKALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MMP-3 Inhibitor VIII

Synthesis routes and methods

Procedure details

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COc1ccc(S(=O)(=O)N(Cc2ccccc2)C(CC(C)C)C(=O)O)cc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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MMP-3 Inhibitor VIII
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Citations

For This Compound
6
Citations
CY Cheng, CT Kuo, CC Lin, HL Hsieh… - British journal of …, 2010 - Wiley Online Library
… MMP-3 inhibitor VIII and MMP-2/MMP-9 inhibitor II were from Calbiochem (San Diego, CA, USA). AG1478, AG1296, PP1, LY294002 and GM6001 were from Biomol (Plymouth Meeting, …
Number of citations: 84 bpspubs.onlinelibrary.wiley.com
M Deng, WL Chen, A Takatori, Z Peng, L Zhang… - Am Soc Cell Biol
… The chemical inhibitors, MMP-3 inhibitor VIII, SP600125, PD98059 and SB202190 were from Calbiochem. Antibodies for detecting PAI-1 by immunohistochemistry were from America …
Number of citations: 3 www.molbiolcell.org
M Deng, WL Chen, A Takatori, Z Peng… - Molecular biology of …, 2006 - Am Soc Cell Biol
… (D) In vitro wound healing assay of Ad MEKK1(WT)-infected HaCAT human keratinocytes with or without treatment with 5 μg/ml anti-PAI-1 and 10 μM MMP-3 inhibitor VIII before the …
Number of citations: 80 www.molbiolcell.org
R Kadry, AS Newsome… - Infectious disorders drug …, 2021 - ncbi.nlm.nih.gov
The high mortality of coronavirus disease 2019 (COVID-19) patients is due to their progression to cytokine-associated organ injuries, primarily the acute respiratory distress syndrome (…
Number of citations: 8 www.ncbi.nlm.nih.gov
C Fröhlich, M Klitgaard, JB Noer, A Kotzsch… - Biochemical …, 2013 - portlandpress.com
… , GM6001, MMP (matrix metalloproteinase) inhibitor III, MMP-3 inhibitor VIII, TAPI-1, TAPI-0 and … In contrast, TAPI-1, GM6001, MMP-3 inhibitor VIII and TAPI-2 were the weakest ADAM12 …
Number of citations: 61 portlandpress.com
A Kotzsch, T Skovgaard, U Buus, S Andersen… - Analytical …, 2014 - Elsevier
ADAM12 belongs to the A disintegrin and metalloprotease (ADAM) family of secreted sheddases activating extracellular growth factors such as epidermal growth factor receptor (EGFR) …
Number of citations: 6 www.sciencedirect.com

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